Butyric acid, 2-ethyl-4-hydroxy-, (5-nitrofurfurylidene)hydrazide
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Overview
Description
Butyric acid, 2-ethyl-4-hydroxy-, (5-nitrofurfurylidene)hydrazide is a bioactive chemical.
Scientific Research Applications
Synthesis and Intermediate Applications
- Butyric acid derivatives, similar to the one , have been utilized in the synthesis of various compounds. For instance, R-2-hydroxy-4-phenyl ethyl butyrate, a derivative, serves as an intermediate in creating angiotension converting enzyme inhibitors. This demonstrates the potential of butyric acid derivatives in medicinal chemistry (Li, 2003).
Antimicrobial Activity
- Derivatives of butyric acid have shown significant antimicrobial properties. β-N-(4-methoxybenzoyl)- and β-N-(3-nitrobenzoyl)hydrazides of 4-aryl-2-hydroxy-4-oxo-2- butenoic acids, which are structurally similar, have demonstrated effective antibacterial activities (Zvereva et al., 2005). Another study found that 3-[(2-Hydroxyphenyl)amino]butanoic and related derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties exhibited good antimicrobial activity against various bacterial and fungal strains (Mickevičienė et al., 2015).
Synthesis Complexity and Unexpected Reactions
- The synthesis of butyric acid derivatives can sometimes result in unexpected reactions. For example, attempts to synthesize certain butyric acid derivatives led to unexpected C–S bond cleavage, producing different compounds than anticipated. This highlights the complexity and unpredictability in the synthesis of such compounds (Nordin et al., 2016).
Antioxidant Properties
- Some butyric acid derivatives have been explored for their antioxidant properties. A study on pyrrole-based hydrazide-hydrazones found significant radical scavenging properties, suggesting potential use in developing novel antioxidant agents (Mateev et al., 2022).
properties
CAS RN |
91338-37-3 |
---|---|
Product Name |
Butyric acid, 2-ethyl-4-hydroxy-, (5-nitrofurfurylidene)hydrazide |
Molecular Formula |
C11H15N3O5 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
2-ethyl-4-hydroxy-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]butanamide |
InChI |
InChI=1S/C11H15N3O5/c1-2-8(5-6-15)11(16)13-12-7-9-3-4-10(19-9)14(17)18/h3-4,7-8,15H,2,5-6H2,1H3,(H,13,16)/b12-7+ |
InChI Key |
KVMJVWQQKSJBBE-KPKJPENVSA-N |
Isomeric SMILES |
CCC(CCO)C(=O)N/N=C/C1=CC=C(O1)[N+](=O)[O-] |
SMILES |
CCC(CCO)C(=O)NN=CC1=CC=C(O1)[N+](=O)[O-] |
Canonical SMILES |
CCC(CCO)C(=O)NN=CC1=CC=C(O1)[N+](=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Butyric acid, 2-ethyl-4-hydroxy-, (5-nitrofurfurylidene)hydrazide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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